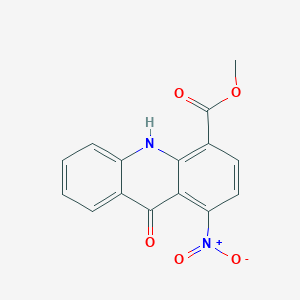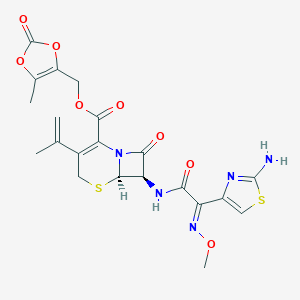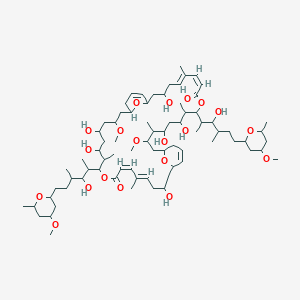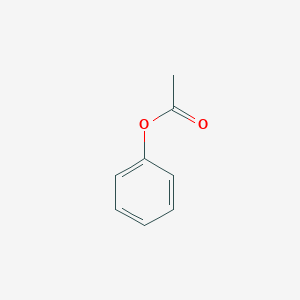
Phenyl acetate
Descripción general
Descripción
Phenyl acetate is a chemical compound that has been studied in various contexts, including its inhibition effects on photosynthetic activities in isolated chloroplasts, as seen in spinach (Spinacia oleracea) . It has also been used as a building block for the stereoselective construction of polyhydroxylated chains, demonstrating its utility in synthetic organic chemistry . Moreover, phenyl acetate has been involved in studies related to its metabolic conversion by microorganisms, particularly its use as a fungicide and slimicide .
Synthesis Analysis
The synthesis of phenyl acetate derivatives and related compounds has been explored in several studies. For instance, the kinetics of hydrolysis of substituted phenyl acetates catalyzed by a zinc(II) complex has been investigated, providing insights into the mechanisms of nucleophilic attack on the ester linkage . Additionally, the synthesis and X-ray structure of acetoxy-4-methyl phenyl methyl acetate, which belongs to the acylal class of organic materials, have been reported, highlighting the structural deviations of acetate groups from the phenyl ring plane .
Molecular Structure Analysis
The molecular structure of phenyl acetate and its derivatives has been a subject of interest. The crystal structure of phenylmercury(II) acetate has been determined, revealing discrete molecules with digonal coordination around the mercury atom . Furthermore, the conformational preferences of phenyl acetate have been studied through gas phase spectroscopy and quantum chemistry calculations, emphasizing the role of steric effects and n→π* interactions in determining the molecule's conformation .
Chemical Reactions Analysis
Phenyl acetate undergoes various chemical reactions, including photochemical rearrangements that result in the formation of hydroxyl acetophenones and phenol . The acylation of phenol by cyclic and acyclic anhydrides in anhydrous acetic acid has also been studied, with phenyl acetate being identified as the major product . These reactions demonstrate the reactivity of phenyl acetate and its potential for transformation into different chemical entities.
Physical and Chemical Properties Analysis
The physical and chemical properties of phenyl acetate are influenced by its molecular structure and the interactions it undergoes. For example, the binding properties of a phenylhydrazone-based indole receptor for sensing acetate anions have been examined, showing good selectivity and the role of hydrogen bonding in recognition . The photochemical behavior of phenyl acetate, as well as its interactions with metal complexes, further illustrate the compound's diverse chemical properties .
Aplicaciones Científicas De Investigación
Impact on Human Immune System
Phenyl mercuric acetate (not exactly phenyl acetate, but closely related) has been studied for its effects on the human immune system. Ullah and Khan (2015) discovered that it can deplete GSH in T and B lymphocytes cells, potentially compromising the immune system (Ullah & Khan, 2015).
Improvement in Lithium Ion Battery Performance
Li et al. (2014) reported that phenyl acetate, when modified as 4-fluorophenyl acetate, can improve the performance of lithium ion batteries. This modified compound results in a more protective solid electrolyte interphase, enhancing the battery's cyclic stability (Li et al., 2014).
Hydrolysis Reactions
Carta and Dernini (2001) conducted a kinetic study on the hydrolysis of phenyl acetate catalyzed by sodium acetate, highlighting its potential use in microwave-irradiated environments due to the reaction's low rate and efficiency in aqueous environments (Carta & Dernini, 2001).
Synthesis and Analysis
H. Yi (2007) explored the synthesis of phenyl acetate from phenyl hydroxide and acetic anhydride, studying the kinetics and optimum conditions for this reaction (Yi, 2007).
Effect of Microwave Radiation
Carta and Loddo (2002) found that microwave radiation can significantly enhance the kinetics of phenyl acetate hydrolysis, suggesting potential applications in chemistry and material science (Carta & Loddo, 2002).
Structural Analysis
Ferres et al. (2022) studied the rotational spectrum of phenyl acetate, providing insights into its molecular structure and dynamics, particularly focusing on methyl group internal rotation and skeletal torsion (Ferres et al., 2022).
Mecanismo De Acción
Target of Action
Phenyl acetate is an ester of phenol and acetic acid . It is primarily targeted by enzymes in the human liver cytosol and plasma esterase, which hydrolyze phenylacetate . The compound’s primary targets are these enzymes, which play a crucial role in its metabolism.
Mode of Action
Phenyl acetate interacts with its targets through a process known as hydrolysis . This process involves the breakdown of the compound into phenol and an acetate salt when heated with a strong base, such as sodium hydroxide . The resulting products are phenol and an acetate salt (sodium acetate, if sodium hydroxide were used) .
Biochemical Pathways
Phenyl acetate is involved in the phenylalanine and phenylacetate catabolic pathway . This pathway is crucial for the metabolism of aromatic compounds, which constitute a substantial part of organic substrates and environmental pollutants . The oxygenase complex, comprising PaaA, B, C, D, and E, induces oxygen into the aromatic ring of phenylacetyl-CoA, the key intermediate in this pathway .
Pharmacokinetics
It is known that phenylacetate is metabolized by esterases found in the human liver cytosol and plasma . The compound’s bioavailability is likely influenced by these metabolic processes.
Result of Action
The hydrolysis of phenyl acetate results in the production of phenol and an acetate salt . These products can have various effects at the molecular and cellular level, depending on their concentrations and the specific cellular context.
Action Environment
Environmental factors can influence the action, efficacy, and stability of phenyl acetate. For instance, the presence of a strong base is necessary for the hydrolysis of phenyl acetate . Furthermore, the compound’s action can be influenced by the pH and temperature of its environment . More research is needed to fully understand how these and other environmental factors influence the action of phenyl acetate.
Safety and Hazards
Propiedades
IUPAC Name |
phenyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O2/c1-7(9)10-8-5-3-2-4-6-8/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPBVNPXQWQGGJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
||
| Record name | PHENYL ACETATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0539 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3051626 | |
| Record name | Phenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3051626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless highly refractive liquid with a phenolic odor; [Merck Index], Liquid, COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colourless liquid | |
| Record name | Phenyl acetate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/6637 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Phenyl acetate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0040733 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | PHENYL ACETATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0539 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | Phenyl acetate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/605/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
196 °C, 196.00 to 198.00 °C. @ 760.00 mm Hg | |
| Record name | PHENYL ACETATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2667 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Phenyl acetate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0040733 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | PHENYL ACETATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0539 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Flash Point |
176 °F, 80 °C | |
| Record name | PHENYL ACETATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2667 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | PHENYL ACETATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0539 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Solubility |
PRACTICALLY INSOL IN WATER; SOL IN GLACIAL ACETIC ACID; MISCIBLE WITH ALCOHOL, CHLOROFORM, ETHER, Miscible with oxygenated and chlorinated solvents., Solubility in water: none, insoluble in water; miscible in alcohol, miscible (in ethanol) | |
| Record name | PHENYL ACETATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2667 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | PHENYL ACETATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0539 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | Phenyl acetate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/605/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.073 @ 20 °C/4 °C, Relative density (water = 1): 1.07, 1.073-1.079 | |
| Record name | PHENYL ACETATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2667 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | PHENYL ACETATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0539 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | Phenyl acetate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/605/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Vapor Density |
4.7, Relative vapor density (air = 1): 4.7 | |
| Record name | PHENYL ACETATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2667 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | PHENYL ACETATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0539 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Product Name |
Phenyl acetate | |
Color/Form |
COLORLESS, MOBILE LIQUID, WATER WHITE LIQUID | |
CAS RN |
122-79-2 | |
| Record name | Phenyl acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=122-79-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenyl acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000122792 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PHENYL ACETATE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27795 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Acetic acid, phenyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Phenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3051626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Phenyl acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.160 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PHENYL ACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/355G9R500Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | PHENYL ACETATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2667 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Phenyl acetate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0040733 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | PHENYL ACETATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0539 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
-30 °C | |
| Record name | Phenyl acetate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0040733 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A2: NMR spectroscopy has been extensively used to study phenyl acetate, particularly its conformational flexibility. Researchers have analyzed 1H, 2H, and 13C NMR spectra of phenyl acetate, phenyl acetate-[13CO], and phenyl acetate-[C2H3] in nematic liquid crystalline solvents to determine dipolar coupling constants. These data provide insights into the molecule’s preferred conformation in solution. [ [] ]
A3: Phenyl acetate is commonly employed as a substrate to investigate the activity of enzymes like arylesterases, including paraoxonase (PON1). Its hydrolysis to phenol and acetic acid can be readily monitored spectrophotometrically, allowing for kinetic studies and characterization of enzyme activity. [ [, , ] ]
A4: Yes, phenyl acetate serves as a starting material in various organic reactions. For example, it can undergo Fries rearrangement in the presence of a catalyst to yield ortho- and para-hydroxyacetophenones. [ [] ]
A5: Density functional theory (DFT) calculations have been instrumental in investigating the mechanisms of phenyl acetate reactions, such as aminolysis and thermal decomposition. These calculations provide valuable information about transition state structures, activation energies, and reaction pathways, enhancing our understanding of the molecule's reactivity. [ [, ] ]
A6: The nature and position of substituents on the phenyl ring significantly influence the reactivity of phenyl acetate. Electron-withdrawing groups, like nitro groups, generally enhance the reactivity towards nucleophilic attack, while electron-donating groups have the opposite effect. Studies have investigated the Hammett correlation for a series of substituted phenyl acetates, demonstrating the impact of electronic effects on reaction rates. [ [, , ] ]
A7: Yes, research on human serum paraoxonase 1 (HuPON1) highlights the importance of specific amino acid residues in the enzyme's active site for substrate binding and specificity. For instance, the substitution of histidine 115 with tryptophan in HuPON1 results in an enzyme variant (H115W) that retains activity toward paraoxon but loses the ability to hydrolyze phenyl acetate. This finding suggests distinct interactions between phenyl acetate and the active site residues of PON1. [ [, ] ]
A8: Research indicates that the hydrolysis of phenyl acetate can be significantly accelerated in the presence of silica surfaces, indicating a heterogeneous catalytic effect. This finding has important implications for the use of phenyl acetate as a tracer in geological applications, highlighting the need to consider mineral-fluid interactions in such settings. [ [] ]
A9: Research suggests that phenyl acetate exhibits neurotoxicity in experimental models of phenylketonuria (PKU). Studies in rat pups have shown that exposure to phenyl acetate during brain development can disrupt critical biosynthetic pathways that rely on acetyl-coenzyme A, potentially contributing to the neurological impairments observed in PKU. [ [] ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


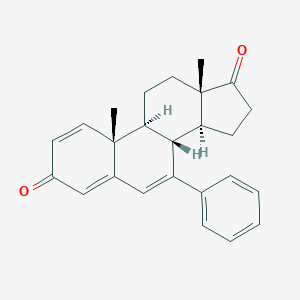
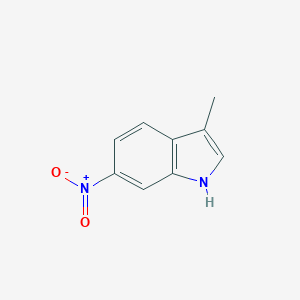
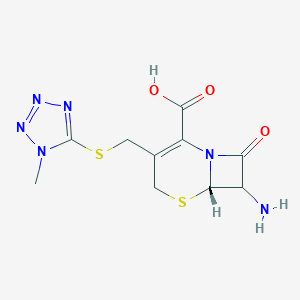
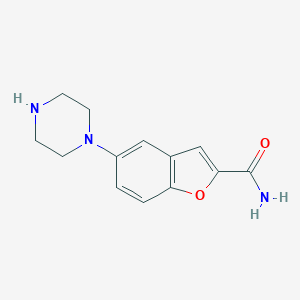
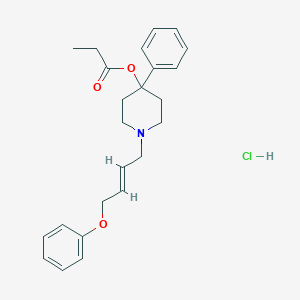
![Oxepino[2,3-C]pyridine](/img/structure/B143908.png)
